molecular formula C18H8F6N4O2 B3037953 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile CAS No. 677749-54-1

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile

Cat. No. B3037953
CAS RN: 677749-54-1
M. Wt: 426.3 g/mol
InChI Key: FGFBGJULTWVNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The molecular structure consists of a naphthyridine core with two trifluoromethyl groups and a nitrophenyl group attached to the acetonitrile moiety .


Molecular Structure Analysis

  • The trifluoromethyl groups contribute to its lipophilicity and stability .


Chemical Reactions Analysis

  • Base-catalyzed reactions due to the presence of the naphthyridine ring .


Physical And Chemical Properties Analysis

  • Stability : The trifluoromethyl groups enhance stability against metabolic degradation .

Scientific Research Applications

Metal Complex Formation and Catalysis

Studies have shown the potential of naphthyridine derivatives in forming metal complexes, which can be useful in various catalytic processes. For instance, naphthyridine-functionalized N-heterocylic carbenes have been anchored on diruthenium(I) platforms, resulting in catalysts effective in carbene-transfer reactions (Saha et al., 2011). Additionally, complexes involving naphthyridine moieties and metals like manganese(II), cobalt(II), and copper(II) have been synthesized and characterized, showcasing their potential in various chemical applications (Swamy et al., 2006).

Photophysical Studies and Material Science

Compounds containing naphthyridine structures have been a subject of interest in photophysical studies due to their unique properties. For instance, dual fluorescent compounds based on naphthyridine and its ZnII complex were synthesized, revealing insights into molecular conformational equilibrium and their impact on fluorescence (Chen et al., 2007). Moreover, bis(BF2) core complexes containing naphthyridine derivatives have shown significant potential in two-photon absorption and excited fluorescence properties, which could be crucial for developing new materials and sensors (Huifang-Jie Li et al., 2010).

properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F6N4O2/c19-17(20,21)13-7-15(18(22,23)24)27-16-11(13)5-6-14(26-16)12(8-25)9-1-3-10(4-2-9)28(29)30/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBGJULTWVNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
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2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile

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